2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine is a compound classified under the oxadiazole family, which consists of heterocyclic compounds featuring a five-membered ring containing two nitrogen atoms and one oxygen atom. This specific compound is identified by the Chemical Abstracts Service number 915922-82-6 and is notable for its potential applications in medicinal chemistry and material science due to its unique structural characteristics and biological properties.
The compound is derived from the reaction of amidoximes with carboxylic acids or their derivatives, leading to the formation of the oxadiazole ring. It is classified as a 1,2,4-oxadiazole derivative, which has been recognized for its diverse biological activities and applications in drug discovery .
The synthesis of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine typically involves several key steps:
Industrial production may utilize continuous flow reactors to enhance efficiency and scalability, optimizing reaction conditions for better yields.
The molecular formula of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine is C₁₂H₁₅N₃O, indicating it contains twelve carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and one oxygen atom. The structure features a five-membered oxadiazole ring attached to an ethanamine side chain.
Key structural data includes:
2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine can participate in various chemical reactions:
These reactions can lead to a range of products depending on the reagents and conditions used.
The mechanism of action for 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets within biological systems. In medicinal applications, it may inhibit enzymes or receptors that play critical roles in disease pathways. The exact targets can vary based on its application, but ongoing research suggests potential interactions with proteins involved in inflammation and cancer progression .
The physical properties of 2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine include:
Chemical properties include:
Relevant analyses often involve spectroscopic techniques (e.g., NMR, IR) to confirm structure and purity .
The compound has several significant applications in scientific research:
Research continues to explore its capabilities as a pharmacophore in drug design and its role in various biological studies aimed at understanding disease mechanisms .
The 1,2,4-oxadiazole heterocycle, first synthesized by Tiemann and Krüger in 1884, was initially classified as "azoxime" or "furo[ab]diazole" [1] [7]. Despite its early discovery, significant pharmacological interest emerged only in the mid-20th century. The 1940s marked the beginning of biological activity studies, culminating in the 1960s with Oxolamine—the first FDA-approved drug containing this scaffold—introduced as a cough suppressant [1] [7]. This breakthrough validated 1,2,4-oxadiazole as a viable pharmacophore and spurred intensive research.
Over the past four decades, numerous 1,2,4-oxadiazole-based drugs have been commercialized, including:
Natural products like Phidianidine A/B (cytotoxic marine alkaloids) and Quisqualic acid (plant-derived glutamate receptor agonist) further demonstrated the scaffold’s biological relevance [1] [4]. Quantitative analysis reveals a doubling in scientific publications on 1,2,4-oxadiazoles over the past 15 years, reflecting sustained interest in their therapeutic potential [1] [7].
Table 1: Historical Milestones in 1,2,4-Oxadiazole Drug Development
Year | Development | Therapeutic Area |
---|---|---|
1884 | Initial synthesis by Tiemann & Krüger | N/A |
1960s | Oxolamine (first clinical drug) | Cough suppression |
2000s | Ataluren (orphan drug approval) | Muscular dystrophy |
2011 | Isolation of Phidianidine A/B (natural products) | Cytotoxic agents |
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities due to its metabolic stability and hydrogen-bonding capability. This equivalence is particularly valuable when ester/amide groups are prone to hydrolysis, enhancing pharmacokinetic profiles [1] [7]. Key advantages include:
Notable applications include COX-2 inhibitors where sulfonylazide groups replace sulfonamides to enhance electrostatic interactions with Arg513 in the enzyme’s secondary pocket [3]. Similarly, 1,2,4-oxadiazoles in celecoxib analogs improve selectivity by mimicking carboxylate binding modes while resisting enzymatic degradation [3] [5]. This bioisosteric versatility extends to kinase inhibitors and antimicrobial agents, where the scaffold maintains target affinity while optimizing metabolic stability [7].
Table 2: Bioisosteric Applications of 1,2,4-Oxadiazole in Drug Design
Original Group | 1,2,4-Oxadiazole Replacement | Therapeutic Target | Advantage |
---|---|---|---|
Ester | 3,5-Disubstituted oxadiazole | Antiviral agents | Resistance to esterases |
Sulfonamide | Sulfonylazide | COX-2 inhibitors | Enhanced electrostatic binding |
Amide | Oxadiazole-amide mimic | Kinase inhibitors | Improved metabolic half-life |
The 4-methylphenyl group is a critical structural motif for optimizing target affinity and selectivity in 1,2,4-oxadiazole derivatives. Its methyl group enhances hydrophobic interactions within enzyme binding pockets while maintaining steric tolerance [2] [6]. Key effects include:
In COX-2 inhibitors, analogs bearing 4-methylphenyl substituents exhibit >10-fold selectivity over COX-1 due to optimal van der Waals contacts with Val523 in the enzyme’s secondary binding site [5]. Similarly, antiproliferative 1,2,4-oxadiazole/quinazoline hybrids with 4-methylphenyl groups show enhanced dual EGFR/BRAFV600E inhibition (IC₅₀: 0.11–0.65 μM) by optimally filling allosteric hydrophobic clefts [9].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2